[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](2-phenylmorpholin-4-yl)methanone
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Overview
Description
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with sulfur sources under controlled conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the phenylmorpholine moiety is often added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone: shares similarities with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its reactivity, while the thiadiazole ring provides stability and potential bioactivity. The phenylmorpholine moiety further contributes to its versatility, making it a compound of interest in various research fields.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)thiadiazol-5-yl]-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-16-9-7-15(8-10-16)18-19(27-22-21-18)20(24)23-11-12-26-17(13-23)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGTVEPTPKMJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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